

Application Notes and Protocols for ent- Thiamphenicol Reference Standard

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Compound of Interest		
Compound Name:	ent-Thiamphenicol	
Cat. No.:	B1683590	Get Quote

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Introduction

ent-Thiamphenicol is the enantiomer of Thiamphenicol, a broad-spectrum antibiotic. As a reference standard, **ent-Thiamphenicol** is a critical tool for the accurate identification, quantification, and quality control of Thiamphenicol in pharmaceutical formulations, biological matrices, and food products. Its use is essential for distinguishing between the active enantiomer and its stereoisomer, ensuring the safety and efficacy of the drug. Thiamphenicol acts by inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This document provides detailed application notes and protocols for the analytical testing of **ent-Thiamphenicol**.

Physicochemical Properties



Property	Value	
Chemical Name	2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide	
Synonyms	ent-Dextrosulphenidol	
Molecular Formula	C12H15Cl2NO5S[3]	
Molecular Weight	356.22 g/mol [3]	
CAS Number	19934-71-5	
Appearance	White or yellowish-white crystalline powder	
Solubility	Slightly soluble in water, soluble in ethanol (50 mg/mL), and dimethylformamide.[3]	

Analytical Methods

The primary analytical methods for the assessment of **ent-Thiamphenicol** include High-Performance Liquid Chromatography (HPLC) for purity and chiral separation, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC) - Purity and Assay

This method is suitable for determining the purity and assay of the **ent-Thiamphenicol** reference standard.

Chromatographic Conditions



Parameter	Condition
Column	C18 reversed-phase column (e.g., 4.6 mm x 10 cm, 5 µm packing L1)
Mobile Phase	Acetonitrile and water mixture (e.g., 21.7:78.3, v/v). For MS compatibility, replace phosphoric acid with formic acid.
Flow Rate	Approximately 1.0 mL/min
Injection Volume	10 μL
Column Temperature	40 °C
Detection	UV at 225 nm

Standard and Sample Preparation

- Standard Solution: Accurately weigh and dissolve the **ent-Thiamphenicol** reference standard in the mobile phase to obtain a known concentration of about 80 µg/mL.
- Sample Solution: Prepare a solution of the test sample in the mobile phase with a concentration similar to the standard solution.

Data Analysis

The purity of the sample is determined by comparing the peak area of **ent-Thiamphenicol** in the sample chromatogram to the total area of all peaks. The assay is calculated by comparing the peak area of the sample to that of the reference standard.

Chiral HPLC - Enantiomeric Purity

This method is essential for separating and quantifying **ent-Thiamphenicol** from its enantiomer, Thiamphenicol.

Chromatographic Conditions



Parameter	Condition
Column	Chiral Stationary Phase (CSP) column (e.g., (S,S)-Whelk-O1)
Mobile Phase	n-hexane/ethanol (90:10, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient
Detection	UV at 254 nm

Quantitative Data for Thiamphenicol Analysis (Adaptable for ent-Thiamphenicol)

The following table summarizes validation data from a study on Thiamphenicol in medicated feed, which can serve as a starting point for the validation of an **ent-Thiamphenicol** method.

Parameter	Result	
Linearity Range	10-300 μg/mL	
Limit of Detection (LOD)	2.4–5.3 mg/kg	
Limit of Quantification (LOQ)	3.8–5.6 mg/kg	
Recovery	81.7% to 97.5%	
Repeatability (RSD)	<6.5%	
Within-laboratory Reproducibility (RSD)	<6.0%	

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Trace Quantification

LC-MS/MS is a highly sensitive and selective method for quantifying **ent-Thiamphenicol** in biological matrices. The use of a deuterated internal standard, such as Thiamphenicol-d3, is recommended for optimal accuracy.



Sample Preparation (Plasma)

- Pipette 100 μL of plasma into a microcentrifuge tube.
- Add 20 μL of the internal standard working solution (e.g., Thiamphenicol-d3).
- Add 600 μL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 1 minute and centrifuge at 12,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Parameters

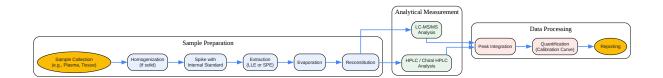
Parameter	Condition	
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 μ m)	
Mobile Phase	A: 2mM ammonium acetate in water; B: Acetonitrile or Methanol	
Flow Rate	0.2 - 0.4 mL/min	
Injection Volume	3 - 10 μL	
Ionization Source	Electrospray Ionization (ESI), typically in negative mode	
Monitored Transitions	Thiamphenicol: Precursor ion (m/z) 354 → Product ions (e.g., 185, 169)	

Quantitative Data for Thiamphenicol in Biological Matrices



Matrix	Recovery (%)	LOQ	Linearity (r²)	Precision (RSD %)
Animal & Aquaculture Products	71.66 - 106.91	0.02 - 10.4 μg/kg	≥0.9941	≤18.05
Honey	74.9 - 107	1.0 ng/g	>0.99	0.5 - 9.7

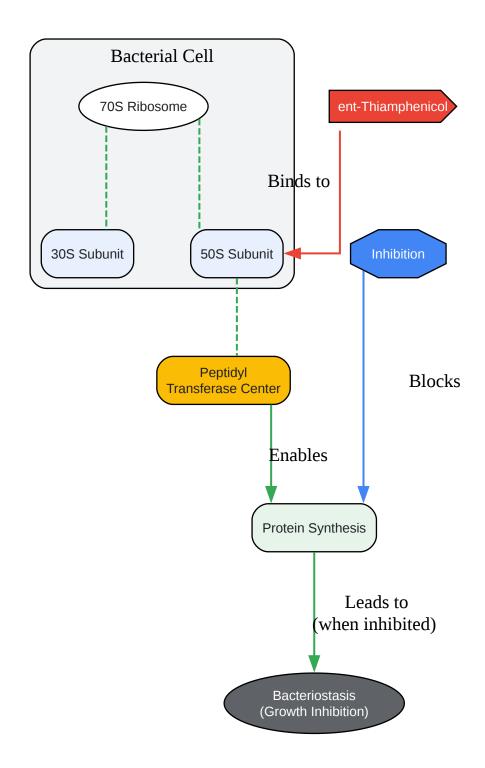
Experimental Workflows and Diagrams



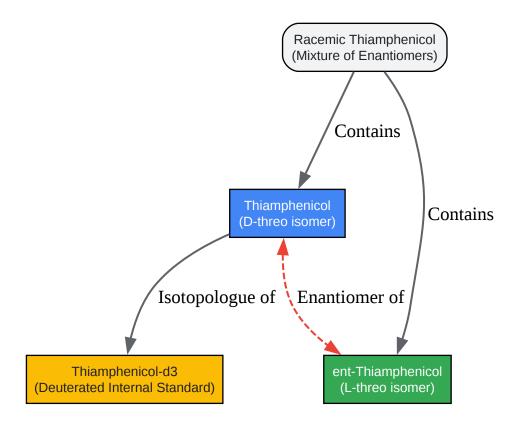
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Caption: General experimental workflow for the analysis of **ent-Thiamphenicol**.









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